Free C2–OH Enables Direct 2'-Modification
1,3,5-Tri-O-benzoyl-D-ribofuranose possesses a single free hydroxyl at the C2 position, whereas fully protected analogs such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose have all hydroxyls blocked. This free C2–OH allows direct oxidation to a 2-ketoribose intermediate using Dess–Martin periodinane in high yield [1]. In contrast, the fully protected analog cannot undergo C2 oxidation without prior selective deprotection, adding at least one synthetic step. The ability to directly access 2-ketosugar 2 from 1,3,5-tri-O-benzoyl-D-ribofuranose underpins efficient synthetic routes to 2‘-C-alkyl, 2‘-C-difluoromethyl, and other 2‘-modified nucleosides [2].
| Evidence Dimension | Accessibility of C2 for direct oxidation |
|---|---|
| Target Compound Data | Free C2–OH; oxidizes directly to 2-ketoribose in high yield with Dess–Martin periodinane |
| Comparator Or Baseline | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: C2–OH is acetyl-protected; cannot undergo direct oxidation; requires prior deprotection |
| Quantified Difference | At least 1 additional synthetic step avoided; overall yield for 2‘-C-branched nucleosides: 17–49% from target compound |
| Conditions | Oxidation: Dess–Martin periodinane, CH₂Cl₂, room temperature; overall sequence: 5 steps |
Why This Matters
This differential protection directly translates to reduced step count and improved overall yield in the synthesis of high-value 2‘-modified nucleoside drug candidates.
- [1] Harry-O'kuru, R. E.; Smith, J. M.; Wolfe, M. S. A Short, Flexible Route toward 2‘-C-Branched Ribonucleosides. J. Org. Chem. 1997, 62 (6), 1754–1759. View Source
- [2] Prakash, T. P.; Bhat, B.; Swayze, E. E. Synthesis of 2‘-C-Difluoromethylribonucleosides and Their Enzymatic Incorporation into Oligonucleotides. J. Org. Chem. 2005, 70 (18), 7117–7124. View Source
